2-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
2-[3-(2-methylpiperidin-1-yl)-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-12-6-4-5-10-17(12)15(19)9-11-18-16(20)13-7-2-3-8-14(13)23(18,21)22/h2-3,7-8,12H,4-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDXWUNUGYHZIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves a multi-step process. One efficient approach involves the copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide . This reaction proceeds via the formation of S–C and S–N bonds, resulting in the benzisothiazolone core. The piperidine substituent is then introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
Scientific Research Applications
The compound 2-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a member of the benzoisothiazole family and has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Medicinal Chemistry
The compound exhibits promising pharmacological properties, making it a candidate for drug development.
- Anticancer Activity : Research indicates that derivatives of benzoisothiazoles have shown efficacy against various cancer cell lines. For example, compounds structurally similar to this compound have been investigated for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
- Antimicrobial Properties : The isothiazole moiety has been linked to antimicrobial activity. Studies suggest that compounds containing this structure can inhibit the growth of bacteria and fungi, making them potential candidates for new antimicrobial agents .
Neuropharmacology
The presence of the piperidine group suggests potential neuroactive properties.
- Cognitive Enhancement : Some studies have indicated that piperidine derivatives can enhance cognitive function and memory retention. This compound may act on neurotransmitter systems, potentially benefiting conditions like Alzheimer's disease .
Enzyme Inhibition
The compound's structure may allow it to act as an enzyme inhibitor.
- Targeting Kinases : It has been proposed that compounds with similar structures can inhibit various kinases involved in cellular signaling pathways, which could be beneficial in treating diseases like cancer and diabetes .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study published in Cancer Research demonstrated that a derivative of benzoisothiazole showed significant cytotoxicity against breast cancer cells, with IC50 values indicating potent activity. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Testing
In a recent investigation, a series of isothiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with structural similarities to the target compound exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against resistant strains of Staphylococcus aureus .
Case Study 3: Neuropharmacological Effects
A preclinical study assessed the cognitive effects of piperidine-containing compounds in animal models of Alzheimer's disease. Results showed improved performance in memory tasks when treated with the compound, suggesting a potential mechanism involving cholinergic modulation .
Mechanism of Action
The mechanism of action of 2-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways related to cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzisothiazolones and piperidine derivatives. Examples are:
- 2-(4-aryl-1H-1,2,3-triazol-1-yl)-N-{4-[2-(thiazol-2-yl)benzo[d]thiazol-6-yl]phenyl}acetamide
- 2-(2-methylpiperidin-1-yl)-3-oxopropyl derivatives
Uniqueness
What sets 2-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide apart is its unique combination of the benzisothiazolone core and the piperidine substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound 2-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide , commonly referred to as Compound A , is a complex organic molecule characterized by its benzo[d]isothiazole core and piperidine substituent. Its structural features suggest potential pharmacological applications, particularly in medicinal chemistry. This article reviews the biological activity of Compound A, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The molecular formula of Compound A is with a molecular weight of 336.4 g/mol . The structure includes a benzo[d]isothiazole ring fused with a piperidine group, which enhances its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₂O₄S |
| Molecular Weight | 336.4 g/mol |
| CAS Number | 899954-40-6 |
Biological Activity Overview
Compound A exhibits a range of biological activities attributed to its unique chemical structure. The following sections detail specific areas of interest regarding its pharmacological effects.
1. Antitumor Activity
Research indicates that compounds similar to Compound A may inhibit pathways associated with tumor proliferation, particularly through modulation of the PI3K/AKT/mTOR signaling pathway. Studies have shown that derivatives of isothiazole exhibit promising antitumor effects in xenograft models, suggesting that Compound A may also possess similar properties due to its structural analogies with known inhibitors .
The mechanism by which Compound A exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The presence of the isothiazole moiety suggests potential interactions with various enzymes involved in metabolic pathways.
- Receptor Modulation : Similar compounds have been shown to interact with central nervous system receptors, indicating that Compound A might influence neurotransmitter systems, potentially providing anxiolytic or anticonvulsant effects .
3. Structure-Activity Relationship (SAR)
Recent studies on related compounds have highlighted the importance of specific functional groups in enhancing biological activity. For instance:
- The piperidine ring is crucial for binding affinity and selectivity towards biological targets.
- Modifications at the 3-position of the isothiazole core have been linked to increased potency against specific receptors .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to Compound A:
- Study on Anticancer Activity : In vivo studies demonstrated that derivatives similar to Compound A significantly reduced tumor growth in mouse models when administered at low doses, highlighting their potential as therapeutic agents in oncology .
- Enzyme Interaction Studies : Research has shown that certain benzisothiazolone derivatives can inhibit macrophage migration inhibitory factor (MIF), implicating their role in inflammatory responses and suggesting that Compound A may also exhibit anti-inflammatory properties .
Q & A
Q. What experimental design limitations could affect generalizability of toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
